N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylpropanamide
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Overview
Description
N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic ring systems known for their diverse applications in medicinal chemistry, particularly for their cytotoxic properties against cancer cells . This compound is characterized by the presence of a nitro group at the 6th position of the benzothiazole ring and a phenylpropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylpropanamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-nitro-1,3-benzothiazol-2-amine.
Formation of the Amide Bond: The 6-nitro-1,3-benzothiazol-2-amine is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Formation of N-(6-amino-1,3-benzothiazol-2-yl)-3-phenylpropanamide.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to the cytotoxic effects of benzothiazole derivatives on cancer cells.
Biological Studies: The compound is used in biological assays to study its effects on different cell lines and its potential as a therapeutic agent.
Industrial Applications: Benzothiazole derivatives are used in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylpropanamide involves its interaction with cellular targets, leading to cytotoxic effects. The nitro group is believed to play a crucial role in its activity, potentially through the generation of reactive oxygen species (ROS) that induce oxidative stress in cancer cells . The benzothiazole ring system may also interact with DNA or proteins, disrupting cellular functions and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
6-nitro-1,3-benzothiazol-2-yl derivatives: These compounds share the benzothiazole core structure and exhibit similar biological activities.
Phenylpropanamide derivatives: Compounds with the phenylpropanamide moiety also show diverse biological activities.
Uniqueness
N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylpropanamide is unique due to the combination of the nitrobenzothiazole and phenylpropanamide moieties, which may confer distinct biological properties and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15(9-6-11-4-2-1-3-5-11)18-16-17-13-8-7-12(19(21)22)10-14(13)23-16/h1-5,7-8,10H,6,9H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSDLFRYERGFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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